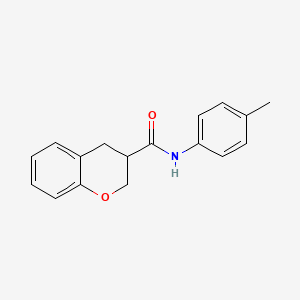
N-(4-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as MDCC, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MDCC belongs to the class of compounds known as chromenes, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Related Compounds
Acrylamide Research : Studies on acrylamide, a chemically related compound, have explored its extensive applications in soil conditioning, wastewater treatment, and as a polymer in various industries. Research has highlighted the need for understanding its formation in food and its role in human health due to potential exposure from both external sources and diet (Friedman, 2003).
Biocatalyst Inhibition by Carboxylic Acids : Investigation into carboxylic acids, including studies on their inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae, offers insights into metabolic engineering strategies to increase microbial robustness. This research is relevant for bio-renewable chemical production, including compounds similar to the one (Jarboe, Royce, & Liu, 2013).
Antibacterial Activity of Aryl Sulfonamide : Aryl sulfonamides bearing heterocyclic moieties like thiophene and chromene have been reviewed for their antibacterial activity. This research highlights the significance of structural features in developing potent antibacterial agents, which may include derivatives of N-(4-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (Rathore et al., 2021).
Pharmacological Profile Improvement : Stereochemical studies on phenylpiracetam, a compound related by pharmacophore, have shown that specific stereoisomers can significantly improve the pharmacological profile. This research underscores the importance of stereochemistry in enhancing the effectiveness of pharmacologically active compounds (Veinberg et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-8-15(9-7-12)18-17(19)14-10-13-4-2-3-5-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSLGKHMJHLQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
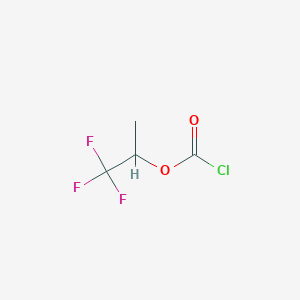
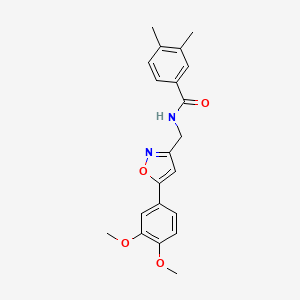
![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)
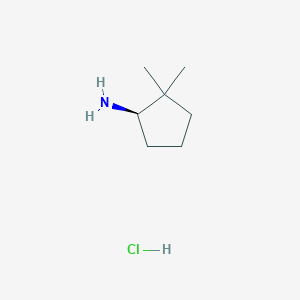
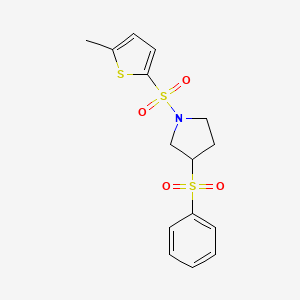
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2750352.png)
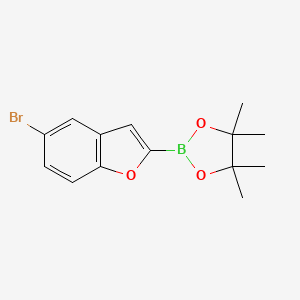
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)